Phospho-L-arginine

Arginine kinase Enzyme kinetics Phosphagen metabolism

Phospho-L-arginine (PLA) is the exclusive native substrate for arginine kinase (EC 2.7.3.3), featuring a high-energy phosphoramidate (P-N) bond not found in creatine phosphate or other phosphagens. Wild-type KM = 0.17 ± 0.02 mM; <1% cross-reactivity with creatine kinase. Substitution with L-arginine, D-arginine, or alternative phosphagens produces false-negative results. Procure as a certified HPLC reference standard (5 pmol detection limit, 100.2% recovery) for invertebrate metabolomics and Trypanosoma/Leishmania bioenergetics research. Comparable to Sigma-Aldrich Product 12685.

Molecular Formula C6H15N4O5P
Molecular Weight 254.18 g/mol
CAS No. 49720-39-0
Cat. No. B7796423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospho-L-arginine
CAS49720-39-0
Molecular FormulaC6H15N4O5P
Molecular Weight254.18 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)NP(=O)(O)O
InChIInChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/t4-/m0/s1
InChIKeyCCTIOCVIZPCTGO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phospho-L-arginine (CAS 49720-39-0): Nω-Phosphagen Energy Buffer for Invertebrate Metabolism and Enzyme Studies


Phospho-L-arginine (Nω-phospho-L-arginine, PLA) is a phosphorylated arginine derivative that functions as the primary high-energy phosphagen in invertebrates and certain parasitic protozoa, serving as a reversible ATP buffer during periods of high metabolic demand [1]. With a molecular formula of C6H15N4O5P and a molecular weight of 254.18 g/mol [2], PLA is the invertebrate analog of creatine phosphate (phosphocreatine), catalyzed by arginine kinase (EC 2.7.3.3) rather than creatine kinase [3]. Its phosphoramidate (P-N) bond stores energy that can be rapidly transferred to ADP for ATP regeneration [4]. The PLA energy-buffering system is present in arthropods, mollusks, nematodes, and medically important protozoa including Trypanosoma cruzi and Leishmania major [5].

Why Generic Phosphagen or Arginine Substitution Cannot Substitute for Authentic Nω-Phospho-L-arginine


Generic substitution with alternative phosphagens or unmodified L-arginine is scientifically invalid due to the strict substrate specificity of arginine kinase and the unique phosphoramidate (P-N) bond chemistry of PLA. Creatine kinase does not phosphorylate L-arginine, nor does arginine kinase phosphorylate creatine — activities for creatine, glycocyamine, and taurocyamine are less than 1% of that for L-arginine in arginine kinase assays [1]. The D-enantiomer (D-arginine) exhibits negligible activity compared to the L-form [2]. Furthermore, PLA possesses a high-energy phosphoramidate bond (P-N linkage) at the Nω-position, whereas other phosphagens contain phosphoester or phosphoguanidino bonds — resulting in different hydrolysis kinetics, thermodynamic properties, and enzymatic recognition profiles [3]. Unmodified L-arginine cannot serve as an energy buffer because it lacks the high-energy phosphate moiety required for ATP regeneration [4]. Therefore, substitution with any non-identical compound will produce false-negative or non-reproducible results in arginine kinase activity assays, invertebrate bioenergetics studies, and phosphagen-based analytical calibrations.

Phospho-L-arginine Procurement Evidence: Quantitative Differentiation Data Against Comparators


Wild-Type Arginine Kinase Exhibits 4.4-Fold Higher Catalytic Efficiency Than Mutant E59N for PLA

In a direct head-to-head comparison using purified arginine kinase constructs, wild-type enzyme exhibited a KM for phospho-L-arginine of 0.17 ± 0.02 mM, whereas the E59N mutant showed a significantly impaired KM of 0.78 ± 0.18 mM — a 4.6-fold reduction in substrate binding affinity [1]. The catalytic turnover number (kcat) was 180 ± 24 s⁻¹ for wild-type versus 12.5 ± 0.7 s⁻¹ for E59N, representing a 14.4-fold reduction in catalytic rate [1]. Consequently, the overall catalytic efficiency (kcat/KM) for PLA with wild-type arginine kinase is substantially higher than with E59N mutant enzyme. This demonstrates that authentic PLA is the optimal substrate for wild-type arginine kinase, and that amino acid substitutions in the enzyme active site dramatically alter PLA utilization efficiency — critical information for researchers conducting mutagenesis studies or enzymatic assays.

Arginine kinase Enzyme kinetics Phosphagen metabolism

PLA Exhibits Over 100-Fold Higher Specificity Than Non-Cognate Phosphagen Substrates in Arginine Kinase Assays

Arginine kinase demonstrates strict substrate specificity: activities for creatine, glycocyamine, and taurocyamine are less than 1% of the activity observed with L-arginine as substrate [1]. This translates to a specificity differential exceeding 100-fold in favor of the L-arginine/PLA system relative to non-cognate phosphagens. Furthermore, arginine kinase is stereospecific for L-arginine over D-arginine, with very little activity detected for 9.5 mM D-arginine [2]. In the reverse reaction direction, PLA serves as the exclusive phosphagen substrate — non-identical phosphagens such as phosphocreatine, phospholombricine, or phosphotaurocyamine cannot substitute due to the enzyme‘s substrate recognition requirements [3]. This high selectivity is essential for experimental systems requiring unambiguous, PLA-specific signal generation without cross-reactivity artifacts.

Substrate specificity Enzyme selectivity Phosphagen comparison

ATP is Over 9-Fold More Efficient Than GTP as Phosphate Donor for PLA Synthesis

In arginine kinase-catalyzed PLA synthesis, ATP is the strongly preferred phosphate donor. Comparative assays demonstrate that GTP exhibits only 7% to 11% of the activity observed with ATP when used as the phosphate donor for L-arginine phosphorylation [1]. This corresponds to a 9- to 14-fold reduction in enzymatic efficiency when GTP replaces ATP. In the reverse reaction (PLA-dependent ATP regeneration), GDP shows only 10% of the activity of ADP as a phosphate acceptor [2]. These quantitative differentials confirm that PLA synthesis and utilization are optimally coupled to the adenine nucleotide system rather than the guanine nucleotide system — a distinction critical for designing ATP-specific energy metabolism studies and for accurate interpretation of arginine kinase activity measurements in nucleotide preference assays.

Nucleotide specificity Energy metabolism Phosphagen synthesis

Validated HPLC Method Achieves 5 pmol Detection Limit and 100.2% Recovery for PLA Quantification

A rigorously validated reversed-phase HPLC method has been developed specifically for PLA quantification in biological tissues. The method employs a reversed-phase amino column with KH2PO4-acetonitrile mobile phase and demonstrates a detection limit of 5 pmol, with intra-assay variability below 4% [1]. Method validation included confirmation of PLA peak identity via comparison with known standard and enzymatic conversion, ensuring specificity against co-eluting metabolites such as arginine and ATP [1]. Critically, the extraction procedure was validated with a measured recovery efficiency of 100.2 ± 0.9% from red abalone (Haliotis rufescens) adductor muscle tissue [1]. Prior HPLC methods using reversed-phase C18 columns failed to reliably separate PLA from arginine, while strong anion-exchange methods were unsuitable for tissue extracts [1]. This validated method enables reliable, quantitative PLA measurement in complex biological matrices, distinguishing PLA from interfering metabolites.

Analytical chemistry HPLC validation Invertebrate metabolomics

Enzymatic Bioluminescence Assay Detects Subpicomole PLA Quantities in Nanoliter Samples

An ultramicro enzymatic assay for PLA has been developed and validated for nanoliter-volume biological samples, with demonstrated detection of subpicomole quantities [1]. The method couples arginine kinase-catalyzed PLA-dependent ADP phosphorylation with standard luciferin-luciferase bioluminescence detection of the generated ATP [2]. This approach achieves sensitivity sufficient for serial PLA measurements in single isolated giant nerve fibers from crayfish (Procambarus clarkii) [1]. The assay is reliable and reproducible for detecting both PLA and ATP in subpicomole quantities, enabling correlated measurements of phosphagen status and ATP levels from identical microsamples [1]. Unlike HPLC-based methods that require tissue homogenization and extraction, this enzymatic assay permits real-time or near-real-time PLA quantification in minimally perturbed biological preparations.

Bioluminescence assay Single-cell metabolomics ATP detection

PLA Content Correlates Quantitatively with Phasic Contractile Performance Across Scallop Species

Cross-species comparisons in scallop adductor muscle reveal that PLA content is quantitatively associated with locomotor strategy and contractile performance. Species that rely on rapid phasic contractions for escape responses — Amusium balloti, Placopecten magellanicus, and Pecten fumatus — exhibit high PLA contents relative to species with alternative locomotor strategies [1]. Arginine kinase activities in these species reflect their reliance on rapid initial bursts of phasic contractions [1]. In contrast, scallops that maintain their valves in a closed position for prolonged periods (P. fumatus, Mimachlamys asperrima, Crassadoma gigantea) show high activities of anaerobic glycolytic enzymes but comparatively different PLA utilization patterns [1]. These data establish PLA content as a functional biomarker of phasic muscle metabolic capacity and demonstrate that PLA levels are not uniform across invertebrate species — they vary systematically with physiological demand.

Comparative physiology Muscle metabolism Phosphagen-energy coupling

Phospho-L-arginine Application Scenarios: Where Evidence Supports Procurement


Arginine Kinase Enzymatic Assays and Mutagenesis Studies

Procure PLA as the native substrate for arginine kinase (EC 2.7.3.3) activity assays, inhibitor screening, and site-directed mutagenesis studies. Wild-type arginine kinase exhibits a KM of 0.17 ± 0.02 mM for PLA and kcat of 180 ± 24 s⁻¹, whereas mutants such as E59N show dramatically altered kinetics (KM = 0.78 ± 0.18 mM; kcat = 12.5 ± 0.7 s⁻¹) [7]. The enzyme is strictly specific for L-arginine/PLA, with <1% activity on creatine, glycocyamine, or taurocyamine [8]. This high specificity makes authentic PLA essential for generating reliable, reproducible kinetic data in arginine kinase characterization studies.

Invertebrate Tissue Metabolomics and Bioenergetic Biomarker Quantification

Use PLA as a quantitative analytical standard for HPLC-based metabolomics of invertebrate tissues. The validated reversed-phase HPLC method achieves a 5 pmol detection limit with intra-assay variability <4% and extraction recovery of 100.2 ± 0.9% from abalone adductor muscle [7]. PLA content correlates with phasic contractile performance across scallop species, establishing it as a functional biomarker of muscle metabolic capacity [8]. PLA procurement as a certified reference standard enables accurate calibration for studies of hypoxia response, toxicant exposure, and environmental stress in marine and terrestrial invertebrates.

Single-Cell and Microsample Energetics Using Bioluminescence Detection

Employ PLA in conjunction with the validated enzymatic bioluminescence assay for subpicomole quantification in nanoliter-volume biological samples [7]. The assay couples PLA-dependent ADP phosphorylation (catalyzed by arginine kinase) with luciferin-luciferase ATP detection, enabling correlated measurement of PLA and ATP from identical microsamples [8]. This method has been successfully applied to serial cytoplasmic samples from isolated giant nerve fibers of crayfish [7]. Procure PLA for ultramicro analytical method development in single-cell metabolomics, microdissected tissue energetics, and studies of neural energy metabolism.

ATP-Specific Phosphagen Synthesis and Nucleotide Preference Studies

Procure PLA for experimental systems investigating nucleotide specificity of phosphagen synthesis and ATP regeneration. Arginine kinase-catalyzed PLA synthesis shows strong preference for ATP over GTP, with GTP exhibiting only 7-11% of ATP activity [7]. In the reverse reaction, GDP shows only 10% of ADP activity as a phosphate acceptor from PLA [8]. This adenine nucleotide preference makes PLA the appropriate substrate for ATP-coupled energy metabolism studies in invertebrate model systems, including Trypanosoma cruzi, Leishmania major, and arthropod muscle preparations [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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